molecular formula C4H2Cl4O4 B8595399 Dichloroacetyl peroxide CAS No. 10432-02-7

Dichloroacetyl peroxide

Cat. No. B8595399
M. Wt: 255.9 g/mol
InChI Key: LACJUMMFBDWVHD-UHFFFAOYSA-N
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Patent
US05831131

Procedure details

A beaker was loaded with 1.25 g of lithium hydroxide monohydrate (30 mmoles), 28 mL of water, 90 mL of Freon® 113, 3.07 mL of 30% aqueous hydrogen peroxide (30 mmoles), and finally 1.64 mL of dichloroacetyl chloride (17 mmoles) with ice bath cooling. An ultrasonic horn connected to a 40 Khz, 150 watt Dukane power source was immediately started up at 75% maximum power and lowered into the reaction mixture. After 15 seconds, the ultrasonic horn was turned off and the reaction mixture poured into a prechilled 250 mL Erlenmeyer flask sitting on dry ice. The reaction mixture was first allowed to freeze solid and then warmed with swirling. As soon as the Freon® 113 phase has thawed entirely to 90 mL of fluid, a 5.0 mL sample was drawn and found to take 4.5 mL of 0.1N sodium thiosulfate in iodometric titration (yield 48% based on starting dichloroacetyl chloride).
Name
lithium hydroxide monohydrate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
3.07 mL
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-:2].[Li+].OO.[Cl:6][CH:7]([Cl:11])[C:8](Cl)=[O:9].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[Cl:6][CH:7]([Cl:11])[C:8]([O:1][O:2][C:8](=[O:9])[CH:7]([Cl:11])[Cl:6])=[O:9] |f:0.1.2,5.6.7|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
1.25 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
3.07 mL
Type
reactant
Smiles
OO
Name
Quantity
1.64 mL
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Two
Name
sodium thiosulfate
Quantity
4.5 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
the reaction mixture poured into a prechilled 250 mL Erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
warmed

Outcomes

Product
Details
Reaction Time
15 s
Name
Type
Smiles
ClC(C(=O)OOC(C(Cl)Cl)=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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